Ononitol, (+)-

Description

Properties

IUPAC Name |

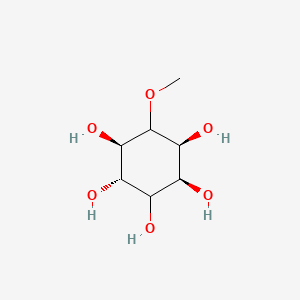

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-FEPQRWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883108, DTXSID601029635, DTXSID901337631 | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-68-4, 6090-97-7, 10284-63-6 | |

| Record name | Pinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononitol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ONONITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLINOSITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the biological significance of Ononitol, (+)- in plants?

An In-depth Technical Guide to the Biological Significance of (+)-Ononitol in Plants for Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Ononitol, a methylated cyclitol derived from myo-inositol, plays a crucial role in the adaptation of plants to various abiotic stresses, particularly salinity and drought. As a compatible solute, or osmoprotectant, it accumulates in the cytoplasm to maintain cellular turgor and protect macromolecules from the damaging effects of stress-induced dehydration without interfering with normal metabolic processes. This technical guide provides a comprehensive overview of the biological significance of (+)-ononitol in plants, focusing on its biosynthesis, its role in stress tolerance, and the experimental methodologies used to study its function. The information is tailored for researchers, scientists, and professionals in drug development who may be interested in leveraging these natural stress-response mechanisms for crop improvement or identifying novel bioactive compounds.

Biosynthesis of (+)-Ononitol

The biosynthesis of (+)-ononitol is a specialized branch of the myo-inositol metabolism pathway, which is central to various physiological processes in plants, including signal transduction, cell wall biosynthesis, and hormone regulation[1][2][3]. The synthesis of (+)-ononitol is primarily induced by abiotic stress conditions.

The key enzymatic step in the formation of (+)-ononitol is the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). The substrate for this reaction, myo-inositol, is synthesized from glucose-6-phosphate via a two-step process involving myo-inositol-1-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMP)[1][4][5]. Under stress conditions, the expression of the IMT gene is upregulated, leading to the accumulation of (+)-ononitol. In some plant species, (+)-ononitol can be further converted to its epimer, D-pinitol, which also functions as an osmoprotectant[4][6].

Caption: Biosynthetic pathway of (+)-Ononitol from Glucose-6-Phosphate.

Role in Abiotic Stress Tolerance

The primary biological significance of (+)-ononitol in plants is its function as an osmoprotectant, contributing to tolerance against abiotic stresses such as high salinity and drought[6][7][8].

Osmotic Adjustment

Under hyperosmotic conditions caused by high salinity or water deficit, plant cells lose water, leading to a decrease in turgor pressure and potential cell death. The accumulation of compatible solutes like (+)-ononitol in the cytoplasm lowers the cellular osmotic potential, thereby maintaining the water potential gradient favorable for water retention and uptake[9]. This process, known as osmotic adjustment, is critical for sustaining cell turgor and growth under stress.

Protection of Cellular Structures and Functions

Beyond its role in osmotic adjustment, (+)-ononitol is believed to protect cellular structures and functions during stress. It can stabilize proteins and membranes, mitigating the denaturing effects of high ion concentrations and dehydration[5]. Furthermore, some studies suggest that myo-inositol and its derivatives, including ononitol, can act as scavengers of reactive oxygen species (ROS), which are produced at elevated levels under stress and can cause significant oxidative damage to cellular components[5][10].

Evidence from Transgenic Studies

The critical role of (+)-ononitol in stress tolerance has been demonstrated through genetic engineering. Overexpression of the myo-inositol O-methyltransferase (IMT1) gene from the common ice plant (Mesembryanthemum crystallinum) in tobacco (Nicotiana tabacum) and Arabidopsis thaliana has been shown to confer enhanced tolerance to both salt and drought stress[8][11]. These transgenic plants accumulate significant amounts of (+)-ononitol, leading to improved physiological performance under stress conditions.

Quantitative Data on (+)-Ononitol and Stress Tolerance

The following tables summarize quantitative data from studies on the effects of (+)-ononitol accumulation in plants under abiotic stress.

Table 1: Accumulation of (+)-Ononitol in Transgenic Plants Under Stress

| Plant Species | Transgene | Stress Condition | Ononitol Concentration (µmol g⁻¹ FW) | Reference |

| Nicotiana tabacum | IMT1 from M. crystallinum | Drought and Salt Stress | > 35 | [11] |

| Arabidopsis thaliana | GmIMT from Glycine max | Dehydration and High Salinity | Not specified, but functional accumulation confirmed | [8] |

| Mesembryanthemum crystallinum (Wild Type) | - | 400 mM NaCl | ~18.6 | [1] |

Table 2: Physiological Effects of (+)-Ononitol Accumulation in Transgenic Nicotiana tabacum Under Stress

| Parameter | Genotype | Stress Condition | Value | Reference |

| Photosynthetic CO₂ Fixation (µmol CO₂ m⁻² s⁻¹) | Transgenic (I5A) | 250 mM NaCl (2.5 weeks) | 4.9 ± 1.4 | [11] |

| Wild Type (SR1) | 250 mM NaCl (2.5 weeks) | 2.5 ± 0.6 | [11] | |

| Photosynthesis Recovery (% of initial) | Transgenic (I5A) | 1 day after rewatering (drought) | 75 | [11] |

| Wild Type (SR1) | 1 day after rewatering (drought) | 57 | [11] |

Inositol Signaling in Plant Stress Response

While (+)-ononitol itself is primarily recognized as an osmoprotectant, its precursor, myo-inositol, is a central component of the phosphoinositide signaling pathway, which is crucial for plant responses to various stimuli, including abiotic stress[12][13]. Abiotic stresses can trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then mobilize calcium ions (Ca²⁺) from intracellular stores, initiating a calcium signaling cascade that activates downstream stress-responsive genes and physiological adaptations[13][14]. This signaling pathway is known to crosstalk with phytohormone signaling, particularly with abscisic acid (ABA), a key regulator of abiotic stress responses[13][15]. The biosynthesis of ononitol represents a metabolic diversion of the myo-inositol pool that is enhanced during stress.

Caption: Generalized inositol signaling pathway in plant abiotic stress response.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of (+)-ononitol in plants.

Generation of Transgenic Plants Overexpressing IMT1

A common approach to investigate the function of (+)-ononitol is to generate transgenic plants that constitutively or inducibly express a myo-inositol O-methyltransferase (IMT) gene.

Methodology Overview:

-

Vector Construction: The coding sequence of an IMT gene (e.g., IMT1 from M. crystallinum) is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. The vector also contains a selectable marker gene, such as neomycin phosphotransferase II (nptII) for kanamycin resistance or phosphinothricin acetyltransferase (bar) for glufosinate resistance.

-

Agrobacterium-mediated Transformation: The expression vector is introduced into a suitable strain of Agrobacterium tumefaciens. Plant transformation is then carried out using an explant-based method (e.g., leaf discs for tobacco, floral dip for Arabidopsis).

-

Selection and Regeneration: Transformed plant tissues or seeds are selected on a medium containing the appropriate selective agent (e.g., kanamycin or glufosinate). Surviving tissues are regenerated into whole plants.

-

Molecular Confirmation: Putative transgenic plants are confirmed by polymerase chain reaction (PCR) to detect the presence of the transgene and by reverse transcription-PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to analyze its expression. Southern blotting can be used to determine the transgene copy number.

Caption: General workflow for generating and analyzing IMT1-overexpressing plants.

Quantification of Ononitol and Myo-inositol

Accurate quantification of cyclitols is essential for correlating their accumulation with stress tolerance.

Methodology Overview:

-

Sample Preparation: Plant tissue is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground to a fine powder.

-

Extraction: Soluble carbohydrates are extracted from the powdered tissue using a solvent, typically an ethanol/water mixture (e.g., 80% ethanol), at an elevated temperature (e.g., 80°C).

-

Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the separation and quantification of carbohydrates, including inositols.

-

Column: A high-pH anion-exchange column (e.g., Dionex CarboPac PA1 or PA10).

-

Eluent: An isocratic or gradient elution with sodium hydroxide.

-

Detection: Pulsed amperometric detection, which allows for the direct detection of underivatized carbohydrates.

-

-

Quantification: The concentration of ononitol and myo-inositol in the samples is determined by comparing the peak areas to those of authentic standards.

Plant Stress Tolerance Assays

Salinity Stress:

-

Plants are grown hydroponically or in a suitable soil-less medium.

-

Salt stress is imposed by adding NaCl to the nutrient solution in incremental steps or as a single dose to reach the desired final concentration (e.g., 100-250 mM).

-

Physiological parameters such as plant growth (biomass), photosynthetic rate, stomatal conductance, and ion content (Na⁺, K⁺) in different tissues are measured over time.

Drought Stress:

-

Plants are grown in pots with a defined amount of soil or substrate.

-

Drought stress is imposed by withholding water for a specific period.

-

Soil moisture content is monitored to ensure uniform stress application.

-

Plant water status is assessed by measuring relative water content (RWC) of the leaves.

-

Recovery from drought is evaluated by re-watering the plants and monitoring the recovery of physiological parameters.

Conclusion

(+)-Ononitol is a key player in the plant's defense arsenal against abiotic stresses, particularly those involving an osmotic component. Its role as a compatible solute is well-established, and the genetic engineering of its biosynthetic pathway has proven to be a successful strategy for enhancing stress tolerance in model and crop plants. For researchers in plant science and drug development, understanding the biosynthesis and function of ononitol and other cyclitols offers valuable insights into natural stress-mitigation mechanisms. These pathways and compounds may serve as targets for crop improvement programs and as a source of novel bioactive molecules with potential applications in agriculture and beyond. The methodologies outlined in this guide provide a framework for the continued investigation of these important plant metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of stable transgenic maize plants tolerant for drought by manipulating ABA signaling through Agrobacterium-mediated transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ion homeostasis for salinity tolerance in plants: a molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Overview of Methods for Assessing Salinity and Drought Tolerance of Transgenic Wheat Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tonoplast inositol transporters: Roles in plant abiotic stress response and crosstalk with other signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Arabidopsis Inositol 5-Phosphatase Gain-of-Function Alters Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-talk in abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ononitol, (+)-: A Technical Guide to its Natural Sources, Distribution, and Analysis in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, chemically known as (+)-4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is an important osmoprotectant in plants, playing a crucial role in tolerance to abiotic stresses such as salinity and drought. Beyond its physiological role in plants, ononitol and other inositol derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential health benefits. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for ononitol in the plant kingdom, aimed at researchers, scientists, and professionals in drug development.

Natural Sources and Distribution of Ononitol

Ononitol is found across various plant families, with a notable prevalence in the Fabaceae (legume) family. Its concentration can vary significantly depending on the plant species, the specific plant part, and environmental conditions.

Quantitative Distribution of Ononitol in the Plant Kingdom

The following table summarizes the quantitative data available on the concentration of ononitol in various plant species. This data is crucial for identifying rich natural sources for extraction and for understanding its physiological roles.

| Plant Family | Genus and Species | Plant Part | Ononitol Concentration | Reference(s) |

| Fabaceae | Vigna unguiculata (Black-eyed pea) | Seeds | 2.03 mg/g | [1] |

| Fabaceae | Pisum sativum (Pea) | Root Nodules | Major soluble carbohydrate | [2][3][4] |

| Fabaceae | Medicago sativa (Alfalfa) | - | Constituent | [2][5] |

| Adoxaceae | Sambucus nigra (Blueberry) | - | Present | [1] |

| Amaryllidaceae | Allium sativum (Garlic) | - | Present | [1] |

| Amaryllidaceae | Allium ursinum (Wild garlic) | - | Present | [1] |

| Brassicaceae | Brassica oleracea var. sabellica (Kale) | - | Present | [1] |

| Lamiaceae | Mentha (Mint) | - | Present | [1] |

| Asteraceae | Matricaria chamomilla (Chamomile) | Flowers | Present | |

| Caryophyllaceae | Cerastium glomeratum (Sticky mouse-ear) | - | 166 mg/100 g FW | [5][6] |

| Fabaceae | Cassia tora | - | Isolated | [7] |

Biosynthesis of Ononitol

Ononitol is synthesized from myo-inositol, a precursor for all inositol derivatives in plants. The biosynthetic pathway involves the methylation of myo-inositol.

Ononitol Biosynthetic Pathway

The diagram below illustrates the key enzymatic step in the conversion of myo-inositol to ononitol.

Caption: Biosynthesis of ononitol from myo-inositol via methylation.

Experimental Protocols

The accurate quantification and isolation of ononitol from plant matrices require robust experimental protocols. The following sections detail generalized methodologies for the extraction, purification, and analysis of ononitol.

Extraction of Ononitol from Plant Material

The choice of extraction solvent and method is critical for achieving high recovery of ononitol.

-

Objective: To extract ononitol and other soluble inositols from plant tissues.

-

Materials and Reagents:

-

Fresh or lyophilized plant material

-

Grinder (e.g., mortar and pestle, coffee grinder)

-

Methanol or Ethanol (80%)

-

Centrifuge

-

Rotary evaporator

-

Analytical balance

-

-

Protocol:

-

Sample Preparation: Homogenize fresh or dried plant material to a fine powder.

-

Solvent Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 1-5 g).

-

Add a 10-fold volume of 80% methanol or ethanol (e.g., 10-50 mL).

-

Sonicate the mixture for 30 minutes at room temperature or reflux at 60-70°C for 1-2 hours.

-

-

Solid-Liquid Separation: Centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant debris.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-4) on the plant pellet two more times to ensure complete extraction.

-

Solvent Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Reconstitution: Reconstitute the dried extract in a known volume of deionized water or a suitable solvent for further purification and analysis.

-

Purification of Ononitol

Purification of ononitol from the crude extract is often necessary to remove interfering compounds.

-

Objective: To purify ononitol from other co-extracted compounds.

-

Methods:

-

Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18, ion-exchange) can be used for sample cleanup. The choice of cartridge depends on the chemical properties of the interfering compounds.

-

Column Chromatography: For larger-scale purification, column chromatography using silica gel or other stationary phases can be employed. A gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate) can separate ononitol from other compounds.

-

Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like ononitol, typically after derivatization.

-

Objective: To quantify the concentration of ononitol in a purified plant extract.

-

Materials and Reagents:

-

Purified plant extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Internal standard (e.g., phenyl-β-D-glucopyranoside)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

-

Protocol:

-

Derivatization:

-

Transfer a known volume of the purified extract (e.g., 100 µL) to a reaction vial and evaporate to dryness under a stream of nitrogen.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Add a known concentration of the internal standard.

-

Seal the vial and heat at 70°C for 1 hour to convert ononitol to its volatile trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Example GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Example MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-600.

-

-

-

Data Analysis:

-

Identify the ononitol-TMS derivative peak based on its retention time and mass spectrum.

-

Quantify the amount of ononitol by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with ononitol standards.

-

-

Experimental Workflow and Logical Relationships

The following diagram provides a logical workflow for the extraction, purification, and analysis of ononitol from plant sources.

Caption: A generalized workflow for the analysis of ononitol.

Conclusion

This technical guide provides a foundational understanding of ononitol's presence in the plant kingdom and the methodologies required for its study. The presented data highlights the Fabaceae family as a promising source for ononitol. The detailed experimental protocols offer a starting point for researchers to develop and validate their own methods for the extraction and quantification of this valuable cyclitol. Further research is warranted to expand the quantitative database of ononitol across a wider range of plant species and to explore its full potential in drug development and other applications.

References

- 1. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ononitol - Wikipedia [en.wikipedia.org]

- 3. Identification of ononitol and O-methyl-scyllo-inositol in pea root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. Content of methylated inositols in familiar edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Ononitol: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of myo-inositol, it plays a role in various physiological processes, including insulin signaling and plant stress response. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-Ononitol. It also details experimental protocols for its isolation and synthesis and explores its involvement in biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

(+)-Ononitol is a methylated inositol, specifically identified as 4-O-methyl-myo-inositol . Its chemical structure is based on the cyclohexane-1,2,3,4,5,6-hexol scaffold of myo-inositol, with a methoxy group (-OCH₃) replacing the hydroxyl group at the C4 position.

The stereochemistry of (+)-Ononitol is crucial to its biological activity. The prefix "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of the stereocenters is defined by the parent myo-inositol structure, which is a meso compound with a plane of symmetry. However, the methylation at the C4 position breaks this symmetry, resulting in a chiral molecule. The systematic IUPAC name for (+)-Ononitol, which precisely defines its stereochemistry, is (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol [1].

Key Structural Features:

-

Molecular Formula: C₇H₁₄O₆[2]

-

Molecular Weight: 194.18 g/mol [2]

-

CAS Registry Number: 6090-97-7[2]

-

Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (+)-Ononitol is essential for its handling, formulation, and analysis.

Quantitative Data Summary

| Property | Value | Reference |

| Melting Point | 167–169 °C | [1] |

| Solubility | ||

| Water | 14 g/100 mL (at 25 °C for myo-inositol) | [3] |

| Methanol | Moderately soluble (for myo-inositol) | [3] |

| Ethanol | Slightly soluble (for myo-inositol) | [3] |

| DMSO | Slightly soluble (for myo-inositol) | [3] |

| Optical Rotation | ||

| Specific Rotation [α]D | Not explicitly found for (+)-Ononitol. As a dextrorotatory compound, the value is positive. | |

| NMR Data (Predicted based on myo-inositol derivatives) | ||

| ¹H NMR (D₂O) | δ (ppm): ~3.3-4.1 (ring protons), ~3.4 (OCH₃) | [4] |

| ¹³C NMR (D₂O) | δ (ppm): ~60-80 (ring carbons), ~60 (OCH₃) | [5][6] |

Experimental Protocols

Isolation of (+)-Ononitol from Plant Sources

(+)-Ononitol can be isolated from various plant sources, such as members of the Ononis genus. The following is a general protocol for its extraction and purification.

Protocol: Isolation and Purification of (+)-Ononitol

-

Plant Material Collection and Preparation:

-

Collect fresh or dried plant material (e.g., roots of Ononis spinosa).

-

Thoroughly wash the plant material with distilled water to remove any contaminants.

-

Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50 °C).

-

Grind the dried plant material into a fine powder using a blender or mill.

-

-

Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with methanol for a sufficient duration (e.g., 12 hours) to ensure exhaustive extraction.

-

Alternatively, macerate the plant powder in methanol at room temperature with periodic agitation for several days.

-

After extraction, filter the mixture to separate the plant debris from the extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (40-50 °C) to obtain a crude extract.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phase: A gradient elution system using water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar compounds like inositols. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-95% B; 35-40 min, 95% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like (+)-Ononitol. If derivatization is performed, a UV detector can be used.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

-

Collect the fractions corresponding to the retention time of (+)-Ononitol, as determined by a standard if available.

-

Combine the collected fractions and remove the solvent under reduced pressure to yield purified (+)-Ononitol.

-

Chemical Synthesis of (+)-Ononitol

The chemical synthesis of (+)-Ononitol typically starts from the readily available myo-inositol and involves selective protection and methylation steps.

Protocol: Synthesis of (+)-Ononitol (4-O-methyl-myo-inositol)

This protocol is a generalized representation of synthetic strategies for methylated inositols.

-

Selective Protection of myo-inositol:

-

Protect the hydroxyl groups at positions 1, 2, 3, 5, and 6 of myo-inositol, leaving the C4 hydroxyl group free for methylation. This can be a multi-step process involving the formation of acetals or silyl ethers, followed by selective deprotection. A common strategy involves the use of orthoformates to protect the 1,3,5-hydroxyl groups, followed by protection of the remaining hydroxyls and subsequent selective deprotection.

-

-

Methylation of the C4-Hydroxyl Group:

-

To a solution of the selectively protected myo-inositol derivative in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the free C4 hydroxyl group.

-

After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection:

-

Quench the reaction carefully with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent and purify it by column chromatography.

-

Remove all protecting groups under appropriate conditions. For example, acid-catalyzed hydrolysis for acetals or fluoride-mediated cleavage for silyl ethers.

-

-

Purification:

-

Purify the final product, (+)-Ononitol, by recrystallization or column chromatography to obtain the desired compound with high purity.

-

Biological Signaling Pathways

(+)-Ononitol, as a myo-inositol derivative, is implicated in crucial biological signaling pathways, particularly in plants and in relation to insulin signaling.

Biosynthesis of (+)-Ononitol in Plants

In plants, (+)-Ononitol is an intermediate in the biosynthesis of other important cyclitols, such as D-pinitol. This pathway is a key component of the plant's response to osmotic stress.

Caption: Biosynthesis pathway of (+)-Ononitol and D-Pinitol from Glucose in plants.

This pathway begins with glucose and proceeds through several enzymatic steps to produce myo-inositol. The key step for the formation of (+)-Ononitol is the O-methylation of myo-inositol at the C4 position, catalyzed by the enzyme inositol methyl transferase (IMT)[7].

Putative Role in Insulin Signaling

Inositols and their derivatives are recognized as important second messengers in insulin signaling. While direct studies on (+)-Ononitol are limited, its structural similarity to D-chiro-inositol, a known insulin sensitizer, suggests a potential role in modulating this pathway. The binding of insulin to its receptor triggers a cascade of intracellular events, leading to glucose uptake and utilization. Inositol phosphoglycans (IPGs), which can be derived from methylated inositols, are thought to mediate some of insulin's effects.

Caption: Hypothesized involvement of (+)-Ononitol in the insulin signaling cascade.

It is hypothesized that (+)-Ononitol may be converted to a biologically active inositol phosphoglycan that can modulate key enzymes in the insulin signaling pathway, such as PI3K and Akt, thereby influencing glucose transport and metabolism[8][9][10]. Further research is needed to elucidate the precise mechanisms of (+)-Ononitol's action in this pathway.

Conclusion

(+)-Ononitol presents a compelling subject for further investigation in the fields of medicinal chemistry and drug development. Its well-defined chemical structure and stereochemistry, coupled with its involvement in fundamental biological pathways, underscore its potential as a lead compound for the development of novel therapeutics, particularly for metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing natural product. Further studies are warranted to fully characterize its physicochemical properties, refine isolation and synthesis methods, and definitively establish its role and mechanisms of action in human physiology.

References

- 1. Ononitol - Wikipedia [en.wikipedia.org]

- 2. Ononitol, (+)- | C7H14O6 | CID 164619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inositol - Sciencemadness Wiki [sciencemadness.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]

- 5. Nuclear magnetic resonance spectroscopy: 13C spectra of unsubstituted inositols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ononitol in Legumes: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biosynthesis of ononitol, a naturally occurring cyclitol found in various legume species. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this compound.

Discovery and Historical Context

Initial Characterization and Structural Elucidation

The initial characterization and structural elucidation of ononitol from legume extracts were primarily achieved through chromatographic and spectrometric techniques. Gas chromatography (GC) and, later, gas chromatography-mass spectrometry (GC-MS) have been instrumental in its identification[1][4][5]. Due to the low volatility of cyclitols like ononitol, a derivatization step is essential prior to GC-MS analysis. This typically involves the silylation of the hydroxyl groups to form more volatile trimethylsilyl (TMS) ethers. The resulting TMS-derivatized ononitol can then be effectively separated and identified based on its retention time and mass spectrum.

Quantitative Distribution of Ononitol in Legumes

The concentration of ononitol can vary significantly among different legume species and even between different parts of the same plant. The following table summarizes some of the reported quantitative data for ononitol in various legumes.

| Legume Species | Plant Part | Ononitol Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Pea (Pisum sativum) | Root Nodules | Major soluble carbohydrate | [1][2] |

| Black-eyed Pea (Vigna unguiculata) | Seeds | 2.03 | Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants (2022) |

| Alfalfa (Medicago sativa) | Constituent | Present | [3] |

| Soybean (Glycine max) | Leaves | Small amounts | Galactosyl Cyclitol Accumulation Enhanced by Substrate Feeding of Soybean Embryos |

Biosynthesis of Ononitol

Ononitol is biosynthesized from myo-inositol, a key precursor in many metabolic pathways in plants. The biosynthesis of myo-inositol itself begins with D-glucose-6-phosphate. The pathway is a two-step process:

-

myo-Inositol Synthesis: D-glucose-6-phosphate is isomerized to L-myo-inositol-1-phosphate by the enzyme myo-inositol phosphate synthase (MIPS) . Subsequently, the phosphate group is removed by inositol monophosphatase (IMP) to yield free myo-inositol.

-

Ononitol Synthesis: myo-Inositol is then methylated at the 4-hydroxyl position by the enzyme inositol methyl transferase (IMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce ononitol.

The following diagram illustrates the biosynthetic pathway of ononitol.

Detailed Experimental Protocols

Extraction of Ononitol from Legume Tissues

This protocol describes a general method for the extraction of soluble carbohydrates, including ononitol, from legume plant material.

-

Sample Preparation: Harvest fresh legume tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% (v/v) ethanol.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing.

-

-

Clarification:

-

Centrifuge the extract at 10,000 x g for 15 minutes at room temperature to pellet the insoluble material.

-

Carefully decant the supernatant into a new tube.

-

Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

-

Solvent Removal: Evaporate the ethanol from the combined supernatant under a stream of nitrogen gas or using a rotary evaporator at 40°C until the sample is completely dry.

-

Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of ultrapure water. The sample is now ready for purification or direct analysis.

Purification of Ononitol (Optional)

For the isolation of pure ononitol, further purification steps such as column chromatography may be employed. This is a generalized approach and may require optimization based on the specific legume matrix.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar compounds.

-

Condition the cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to elute the polar compounds, including ononitol.

-

-

Ion-Exchange Chromatography: To remove charged molecules like organic acids and amino acids, pass the eluate from the SPE step through tandem ion-exchange cartridges (e.g., a strong anion exchanger followed by a strong cation exchanger).

-

Fraction Collection: Collect the flow-through, which will be enriched with neutral sugars and cyclitols, including ononitol.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of ononitol by GC-MS.

-

Derivatization (Silylation):

-

Transfer a 100 µL aliquot of the aqueous extract (or purified fraction) to a GC vial.

-

Evaporate the solvent to complete dryness under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

-

Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless injection of 1 µL of the derivatized sample at 250°C.

-

Oven Temperature Program:

-

Initial temperature of 70°C, hold for 1 minute.

-

Ramp at 10°C/min to 300°C.

-

Hold at 300°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis: Identify the TMS-derivatized ononitol peak based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.

Experimental Workflow for Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a natural product like ononitol from a plant source.

References

The Role of (+)-Ononitol in Osmotic Adjustment in Halophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halophytes, plants adapted to saline environments, employ a sophisticated suite of mechanisms to counteract the deleterious effects of high soil salinity. A key strategy is osmotic adjustment, the intracellular accumulation of solutes to maintain water potential gradients and cellular turgor. Among the various compatible solutes, the cyclitol (+)-ononitol plays a crucial role in the salt tolerance of many halophyte species. This technical guide provides an in-depth exploration of the role of (+)-ononitol in osmotic adjustment, detailing its biosynthesis, the quantitative aspects of its accumulation under salt stress, the experimental protocols for its analysis, and the current understanding of the signaling pathways that regulate its production. This document is intended to be a comprehensive resource for researchers in plant science, stress physiology, and for professionals in drug development exploring natural osmoprotectants.

Introduction: Osmotic Stress and the Importance of Compatible Solutes

High salinity in the soil creates a low water potential environment, making it difficult for plants to take up water. This physiological drought, coupled with the toxicity of high intracellular ion concentrations (primarily Na⁺ and Cl⁻), constitutes a significant threat to plant growth and survival. Halophytes have evolved mechanisms to cope with these challenges, including the sequestration of ions into the vacuole and the synthesis and accumulation of organic solutes, known as compatible solutes or osmoprotectants, in the cytoplasm.[1][2] These solutes, which include amino acids, quaternary ammonium compounds, and polyols like (+)-ononitol, do not interfere with cellular metabolism even at high concentrations.[3] They play a vital role in maintaining the osmotic balance between the cytoplasm and the vacuole, protecting cellular structures, and scavenging reactive oxygen species (ROS).[4][5]

(+)-Ononitol (D-ononitol), a methylated derivative of myo-inositol, is a prominent compatible solute in a number of halophytic plants.[2] Its accumulation is strongly induced by salt stress and is considered a key biochemical marker for salt tolerance.[6] Understanding the mechanisms of ononitol accumulation and its physiological functions is crucial for developing strategies to enhance salt tolerance in crop plants.

Biosynthesis of (+)-Ononitol

The biosynthesis of (+)-ononitol is a two-step enzymatic pathway that begins with the precursor myo-inositol.[7]

-

Step 1: Methylation of myo-inositol: The first committed step is the methylation of myo-inositol to form D-ononitol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) .[8] The expression of the gene encoding IMT is significantly upregulated in response to salt stress.[9]

-

Step 2: Epimerization to D-pinitol: In some halophytes, D-ononitol can be further converted to another important osmoprotectant, D-pinitol, through the action of an ononitol epimerase (OEP) .[10]

The precursor, myo-inositol, is synthesized from glucose-6-phosphate via the action of L-myo-inositol-1-phosphate synthase (INPS) .[11] The regulation of both INPS and IMT gene expression is a critical control point in the accumulation of ononitol and pinitol under salt stress.[11]

Quantitative Data on (+)-Ononitol Accumulation

The accumulation of (+)-ononitol in response to salt stress has been quantified in several halophyte species, most notably in the common ice plant, Mesembryanthemum crystallinum. The data clearly demonstrates a dose- and time-dependent increase in ononitol and its derivative, pinitol, with increasing salinity.

Table 1: Accumulation of Pinitol/Ononitol in Mesembryanthemum crystallinum under different NaCl concentrations.

| NaCl Concentration (mM) | Pinitol/Ononitol Concentration (mg g⁻¹ FW) at 35 days of stress |

| 0 (Control) | ~0.5 |

| 100 | ~1.5 |

| 200 | ~2.8 |

| 400 | ~3.6 |

Data summarized from Agarie et al. (2009).[7]

Table 2: Time-course of Pinitol/Ononitol Accumulation in Mesembryanthemum crystallinum under 400 mM NaCl.

| Duration of Stress (days) | Pinitol/Ononitol Concentration (mg g⁻¹ FW) |

| 5 | ~0.2 |

| 10 | ~0.8 |

| 15 | ~1.5 |

| 25 | ~2.5 |

| 35 | ~3.6 |

| 45 | ~3.4 |

Data summarized from Agarie et al. (2009).[7]

These tables illustrate the significant capacity of M. crystallinum to accumulate these cyclitols as a direct response to the intensity and duration of salt stress. This accumulation contributes significantly to the osmotic potential of the cytoplasm, enabling the plant to maintain water uptake and cellular function.

Experimental Protocols

Accurate quantification of (+)-ononitol and other cyclitols is essential for studying osmotic adjustment in halophytes. The following sections provide detailed methodologies for the extraction and analysis of these compounds.

Extraction of Cyclitols from Plant Tissue

This protocol is a generalized procedure based on methods described for the extraction of soluble sugars and cyclitols.[4][12][13]

Materials:

-

Fresh or freeze-dried plant tissue

-

80% (v/v) ethanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Water bath or heating block

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

-

Deionized water

-

Solvents for extraction (e.g., ethanol, methanol, water)[4]

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Alternatively, freeze-dry the tissue for long-term storage and to facilitate grinding.

-

Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Weigh a known amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.

-

Add 80% ethanol at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).

-

Vortex the mixture thoroughly.

-

Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction step with the pellet two more times to ensure complete extraction.

-

Pool the supernatants.

-

-

Sample Cleanup (Optional but Recommended):

-

To remove interfering compounds such as pigments and lipids, the extract can be passed through a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the extract onto the cartridge and collect the eluate containing the polar cyclitols.

-

Wash the cartridge with deionized water and collect the wash.

-

Combine the eluate and the wash.

-

-

Final Preparation:

-

Evaporate the solvent from the combined extract under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried residue in a known volume of deionized water or the initial mobile phase for HPLC or GC-MS analysis.

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of cyclitols.[3][6][14]

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector are suitable for non-chromophoric compounds like ononitol.[3][6] Pulsed Amperometric Detection (PAD) can also be used after post-column addition of NaOH.[14]

-

Column: A column suitable for carbohydrate and sugar alcohol analysis, such as an amino-propylesiloxane-bonded silica column (e.g., Aminex HPX-87C).[14]

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detector Settings: Optimize according to the manufacturer's instructions for the specific detector used.

Quantification:

-

Prepare a series of standard solutions of (+)-ononitol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of ononitol in the plant extracts by comparing their peak areas to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is an excellent method for the analysis of cyclitols after derivatization.[15][16][17]

1. Derivatization:

-

Cyclitols are non-volatile and require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization method.

-

Dry the extract completely under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.

-

Incubate the mixture at 70°C for 1 hour to complete the derivatization.

2. GC-MS Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

3. GC-MS Conditions (Example):

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

4. Quantification:

-

Identify the trimethylsilyl (TMS) derivative of ononitol based on its retention time and mass spectrum.

-

Quantification is typically performed using a selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Use an internal standard (e.g., ribitol) added before extraction for accurate quantification.

-

Generate a calibration curve using derivatized ononitol standards.

Signaling Pathways Regulating Ononitol Accumulation

The accumulation of (+)-ononitol is a tightly regulated process initiated by the perception of salt stress. While the complete signaling cascade is still under investigation, several key components have been identified.

5.1. Salt Stress Perception and Early Signaling Events:

Salt stress is initially perceived as both osmotic stress and ionic stress. The primary sensors for Na⁺ are not fully characterized, but are thought to involve membrane-localized proteins.[18] This initial perception triggers a rapid increase in cytosolic free calcium ([Ca²⁺]cyt).[19][20] This Ca²⁺ signature is a crucial secondary messenger that initiates downstream signaling pathways.

5.2. The Salt Overly Sensitive (SOS) Pathway:

The SOS pathway is a well-characterized signaling cascade that is central to maintaining ion homeostasis in plants under salt stress.[21]

-

SOS3 (CBL4): A calcium-binding protein that senses the salt-induced [Ca²⁺]cyt increase.[19]

-

SOS2 (CIPK24): A serine/threonine protein kinase that is activated by SOS3.[19]

-

SOS1: A plasma membrane Na⁺/H⁺ antiporter that is phosphorylated and activated by the SOS3-SOS2 complex, leading to the efflux of Na⁺ from the cell.[21]

While the primary role of the SOS pathway is in ion homeostasis, it is likely that it cross-talks with other signaling pathways that regulate the synthesis of compatible solutes like ononitol.

5.3. Transcriptional Regulation of Ononitol Biosynthesis:

The accumulation of ononitol is directly linked to the increased expression of the IMT gene.[9][11] The signaling pathway leading from the initial Ca²⁺ signal to the activation of IMT transcription is an active area of research. It likely involves a cascade of protein kinases and the activation of specific transcription factors that bind to the promoter region of the IMT gene. The expression of INPS, the gene for the first step in myo-inositol synthesis, is also regulated by salt stress, but its regulation can be tissue-specific.[11]

5.4. Role of Myo-inositol Transporters:

Recent studies have highlighted the importance of myo-inositol transporters (INTs) in the response to salt stress.[22][23] The expression of several McINT genes in M. crystallinum is induced by salt stress.[22][23] These transporters may be involved in the long-distance transport of myo-inositol from source tissues (leaves) to sink tissues (roots) to provide the precursor for ononitol synthesis and to participate in Na⁺ transport.[22][23]

Visualizations

Caption: Biosynthetic pathway of (+)-Ononitol and D-Pinitol from Glucose-6-Phosphate.

Caption: Experimental workflow for the extraction and quantification of (+)-Ononitol.

Caption: Putative signaling pathway for salt stress-induced Ononitol accumulation.

Conclusion and Future Perspectives

(+)-Ononitol is a key player in the intricate mechanisms of osmotic adjustment that enable halophytes to thrive in saline environments. Its accumulation, tightly regulated by a complex signaling network, allows for the maintenance of cellular water balance and the protection of essential metabolic processes. The quantitative data clearly demonstrate the inducibility of the ononitol biosynthetic pathway by salt stress. The detailed experimental protocols provided in this guide offer a robust framework for the accurate analysis of this important osmoprotectant.

While significant progress has been made in understanding the role of ononitol, several areas warrant further investigation. The complete elucidation of the signaling pathway, from the initial salt perception to the transcriptional activation of biosynthetic genes, remains a key research objective. Identifying the specific transcription factors that regulate IMT expression and understanding the cross-talk between the SOS pathway and osmolyte biosynthesis are crucial next steps. Furthermore, exploring the potential of engineering the ononitol biosynthetic pathway into crop plants holds significant promise for improving their salt tolerance and ensuring food security in the face of increasing soil salinity worldwide. The knowledge of ononitol's function as a natural osmoprotectant may also be of interest to drug development professionals for its potential applications in formulations requiring cellular protection against osmotic stress.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diversity, distribution and roles of osmoprotective compounds accumulated in halophytes under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Salt Tolerance in Halophytes: Current Understanding and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of IMT1, myo-inositol O-methyltransferase, from Mesembryanthemum crystallinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of cell-specific inositol metabolism and transport in plant salinity tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gas chromatography mass spectrometry-based metabolite profiling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Calcium signaling and salt tolerance are diversely entwined in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytosolic calcium and pH signaling in plants under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Looking at Halophytic Adaptation to High Salinity Through Genomics Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Myo-inositol transport and metabolism participate in salt tolerance of halophyte ice plant seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of Ononitol, (+)-

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol, a naturally occurring cyclitol and a derivative of inositol, has garnered increasing interest within the scientific community for its potential therapeutic applications. Preliminary investigations have revealed a spectrum of bioactive properties, including significant anti-inflammatory, analgesic, and cytotoxic activities. This technical guide provides a comprehensive overview of the current state of research on Ononitol's bioactivity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating further exploration and potential clinical translation of this promising natural compound.

Introduction

Ononitol, chemically known as 4-O-methyl-myo-inositol, is a carbocyclic sugar found in various plant species, including Cassia tora L.[1][2]. As a derivative of myo-inositol, a key component of cellular signaling and structure, Ononitol is implicated in a variety of physiological processes[3][4]. This whitepaper will delve into the preliminary yet compelling evidence of its bioactivities, offering a structured compilation of experimental findings to date.

Bioactivities of Ononitol

The primary areas of investigation into Ononitol's bioactivity have centered on its anti-inflammatory, analgesic, and anti-cancer properties. The following sections summarize the key findings in these domains.

Anti-inflammatory and Analgesic Activity

Ononitol monohydrate (OM), isolated from Cassia tora L., has demonstrated potent in vivo anti-inflammatory and analgesic effects in animal models[1]. The primary mechanism of action is suggested to be the inhibition of the synthesis or release of inflammatory mediators[1].

Quantitative Data Summary:

| Model | Dose of Ononitol Monohydrate (OM) | Effect | Inhibition (%) | Reference |

| Carrageenan-induced hind paw oedema | 20 mg/kg | Inhibition of oedema | 50.69% | [1] |

| Croton oil-induced ear oedema | 20 mg/kg | Inhibition of oedema | 61.06% | [1] |

| Cotton pellet-induced granuloma | 20 mg/kg | Reduction in granuloma tissue formation | 36.25% | [1] |

| Adjuvant-induced arthritis | 20 mg/kg | Inhibition of paw thickness | 53.64% | [1] |

Experimental Protocols:

-

Carrageenan-Induced Paw Edema in Rats:

-

Male Wistar rats are fasted overnight with free access to water.

-

Ononitol monohydrate (20 mg/kg) or a reference drug (e.g., indomethacin 10 mg/kg) is administered orally.

-

After a specified time, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[1]

-

-

Cotton Pellet-Induced Granuloma in Rats:

-

Sterilized cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin of anesthetized rats.

-

Ononitol monohydrate (20 mg/kg) or a reference drug is administered orally for a specified number of consecutive days.

-

On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

-

The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the granuloma in the treated group with the control group.[1]

-

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow of in vivo anti-inflammatory experiments.

Anticancer Activity

Ononitol monohydrate has been shown to possess cytotoxic activity against human colorectal carcinoma cells (HT-115)[5][6]. The proposed mechanism involves the suppression of the COX-2/PGE-2 inflammatory axis and the induction of apoptosis through the upregulation of tumor suppressor genes[7].

Quantitative Data Summary:

| Cell Line | Treatment | Time (h) | IC50 (µM) | Effect | Reference |

| HT-115 | Ononitol Monohydrate (OMH) | 24 | 3.2 | Inhibition of cell viability | [5][6] |

| HT-115 | Ononitol Monohydrate (OMH) | 48 | 1.5 | Inhibition of cell viability | [5][6] |

| HT-115 | Ononitol Monohydrate (OMH) 3.2 µM | 48 | - | 64% apoptotic cells, 3% necrotic cells | [5][7] |

Experimental Protocols:

-

Cell Culture and Viability Assay (MTT):

-

HT-115, Vero, and V79 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]

-

Cells are seeded in 96-well plates and treated with varying concentrations of Ononitol monohydrate for 24 and 48 hours.

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well and incubated.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[5]

-

-

Apoptosis Analysis (Acridine Orange/Ethidium Bromide Staining):

-

HT-115 cells are treated with Ononitol monohydrate at its IC50 concentration for 48 hours.

-

The cells are then stained with a mixture of acridine orange (AO) and ethidium bromide (EtBr).

-

The stained cells are observed under a fluorescence microscope.

-

Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.[5][6]

-

Signaling Pathway for Ononitol-Induced Apoptosis in HT-115 Cells

Caption: Ononitol's proposed mechanism of apoptosis induction.

Potential for Neurological and Metabolic Applications

While direct studies on Ononitol are limited, its structural similarity to myo-inositol suggests potential roles in neurological and metabolic regulation. Myo-inositol and its derivatives are known to act as second messengers in insulin signaling pathways and are involved in maintaining cell volume in the brain[4][8]. Dysregulation of myo-inositol levels has been linked to various neurological and psychiatric disorders[8][9]. Furthermore, inositols have shown promise in improving glucose homeostasis and insulin sensitivity[10][11][12].

Inositol Signaling Pathway

Caption: The Phosphatidylinositol signaling pathway.

Future Directions

The preliminary studies on Ononitol highlight its potential as a bioactive compound. However, further research is imperative to fully elucidate its therapeutic value. Future investigations should focus on:

-

Mechanism of Action: In-depth studies to unravel the precise molecular mechanisms underlying its anti-inflammatory, analgesic, and anticancer effects.

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Toxicology: Rigorous toxicological studies to establish its safety profile for potential clinical use.

-

Clinical Trials: Well-designed clinical trials to evaluate its efficacy and safety in human subjects for specific disease indications.

-

Neurological and Metabolic Effects: Direct investigation into the effects of Ononitol on neurological and metabolic pathways, building upon the knowledge of related inositol compounds.

Conclusion

Ononitol has emerged as a promising natural product with demonstrated anti-inflammatory, analgesic, and cytotoxic properties in preclinical models. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for future research and development. The elucidation of its signaling pathways and a deeper understanding of its bioactivities will be crucial in harnessing the full therapeutic potential of Ononitol for the benefit of human health. This document serves as a catalyst for continued exploration into this intriguing molecule.

References

- 1. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ononitol Monohydrate-A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effects of myo-inositol ingestion on human brain myo-inositol levels: a proton magnetic resonance spectroscopic imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of inositol on glucose homeostasis: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential role and therapeutic interests of myo-inositol in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of myo inositol on glycoregulation and lipid profile [ouci.dntb.gov.ua]

The Evolutionary Significance of Ononitol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol, a methylated cyclitol derived from myo-inositol, plays a crucial and evolutionarily significant role in plant adaptation to abiotic stresses such as salinity and drought. Its biosynthesis, primarily through the methylation of myo-inositol by the enzyme myo-inositol O-methyltransferase (IMT), represents a key metabolic strategy for osmotic adjustment and the protection of cellular structures. This technical guide provides an in-depth exploration of the ononitol biosynthesis pathway, its regulation under stress, and its evolutionary importance, particularly in halophytes and legumes. Detailed experimental protocols for the quantification of ononitol and the visualization of related biochemical pathways are provided to facilitate further research and application in crop improvement and drug development.

Introduction

Abiotic stresses, including high salinity and drought, are major limiting factors for plant growth and agricultural productivity worldwide. In response to these challenges, plants have evolved a diverse array of adaptive mechanisms, among which the accumulation of compatible solutes is of paramount importance. These low-molecular-weight organic compounds can accumulate to high concentrations without interfering with cellular metabolism, thereby maintaining cell turgor and protecting macromolecules from stress-induced damage.

Ononitol (D-4-O-methyl-myo-inositol) is a significant compatible solute in a variety of plant species, particularly in halophytes (salt-tolerant plants) and legumes. Its accumulation is a direct response to environmental stressors and is integral to the plant's ability to withstand osmotic stress.[1][2] The biosynthesis of ononitol is an energetically efficient strategy for osmoprotection, and its study offers valuable insights into plant stress physiology and potential avenues for enhancing crop resilience. This guide serves as a comprehensive resource on the biosynthesis, function, and evolutionary significance of ononitol in plants.

The Ononitol Biosynthesis Pathway

The biosynthesis of ononitol is a specialized branch of the inositol metabolic pathway, originating from glucose-6-phosphate. The pathway can be summarized in the following key steps:

-

Synthesis of myo-inositol-1-phosphate: The process begins with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This is the rate-limiting step in myo-inositol biosynthesis.

-

Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by ** myo-inositol monophosphatase (IMP)** (EC 3.1.3.25), yielding free myo-inositol.

-